3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine
Description
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propan-2-ylimidazo[1,5-a]pyridin-7-amine |
InChI |
InChI=1S/C10H13N3/c1-7(2)10-12-6-9-5-8(11)3-4-13(9)10/h3-7H,11H2,1-2H3 |
InChI Key |
BLPXDYHWWZEOQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1C=CC(=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine typically involves the condensation of pyridine-2-carboxaldehyde with an appropriate amine in the presence of a catalyst. One common method involves the use of manganese(II) chloride and ammonium diethyldithiophosphate as catalysts . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,5-a]pyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant antitumor properties. Specifically, studies have shown that modifications at the 6-position of the imidazo[1,5-a]pyridine scaffold can enhance cytotoxicity against cancer cell lines, such as HeLa cells. Compounds with lower half-maximal inhibitory concentration (IC50) values demonstrate higher efficacy in disrupting cellular processes critical for tumor growth .
Kinase Inhibition
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), a target for treating autoimmune diseases and certain cancers. Inhibitors of Btk can modulate B-cell signaling pathways and are being investigated for their therapeutic potential in conditions like rheumatoid arthritis and other inflammatory diseases .
Biological Studies
Cellular Mechanisms
The compound is utilized in biological studies to elucidate its effects on various cellular pathways. For instance, it has been employed to investigate its role in inhibiting protein geranylgeranylation, a modification important for the function of several proteins involved in cell signaling and cancer progression. The structure-activity relationship (SAR) studies reveal that specific substituents at the C6 position can significantly influence the compound's inhibitory effects on Rab geranylgeranyl transferase (RGGT), which is essential for proper cellular function .
Chemical Biology Research
In chemical biology, 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine serves as a chemical probe to study interactions with biomolecules. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding complex biological systems and identifying new therapeutic targets .
Industrial Applications
The compound's unique chemical properties allow it to be explored in industrial applications, particularly in the development of new materials and processes. Its derivatives may be used as building blocks for synthesizing novel pharmaceuticals or as intermediates in organic synthesis.
Data Table: Summary of Applications
Case Study 1: Inhibition of Btk
A study demonstrated that 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine effectively inhibited Btk activity in vitro. The compound exhibited an IC50 value below 50 micromolar, indicating strong potential for therapeutic use in treating autoimmune conditions such as rheumatoid arthritis.
Case Study 2: Cytotoxicity Against Cancer Cells
In a series of experiments involving HeLa cells, various substitutions on the imidazo[1,5-a]pyridine scaffold were tested. Compounds with specific modifications at the C6 position showed enhanced cytotoxic effects, with some achieving IC50 values under 150 μM. This highlights the importance of structural optimization in drug development.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
- Fluorescent Probes: Imidazo[1,5-a]pyridine derivatives with electron-donating groups (e.g., -OMe, -NH₂) exhibit solvatochromism and strong fluorescence in lipid bilayers. For instance, monomeric units (e.g., compound 1 from ) showed emission maxima shifts dependent on solvent polarity, whereas dimeric analogs (e.g., compounds 2–4) demonstrated enhanced membrane intercalation due to increased hydrophobicity . The isopropyl group in 3-(propan-2-yl)imidazo[1,5-a]pyridin-7-amine may similarly improve lipid bilayer compatibility compared to smaller substituents like methyl .
Thermodynamic and Kinetic Profiles
- Papain Inhibition :
Imidazo[1,5-a]pyridine derivatives bind papain entropically (ΔS > 0) with Ki values of 13.75–99.30 mM . The isopropyl group’s steric bulk in the target compound could modulate binding entropy or hinder active-site access compared to smaller substituents .
Table 1: Key Comparisons of Imidazo[1,5-a]pyridine Derivatives
Limitations and Opportunities
- Fluorescence vs. The target compound’s balance of moderate hydrophobicity and amine functionality could optimize dual utility .
Biological Activity
3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine is a compound belonging to the imidazopyridine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Biological Activity Overview
Imidazopyridine derivatives, including 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine, are known for their broad spectrum of biological activities. These compounds have been studied for their antitumor , antiviral , antibacterial , and anti-inflammatory properties. The activity is often linked to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Structure-Activity Relationships (SAR)
The biological activity of imidazopyridine derivatives is influenced by their structural features. For instance:
- Substituents on the imidazo ring can enhance or diminish activity against specific targets.
- The presence of alkyl groups, such as the isopropyl group in 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine, can significantly affect the compound's potency and selectivity.
Table 1: Summary of Biological Activities of Related Imidazopyridine Compounds
| Compound | Activity Type | IC50 (μM) | Target |
|---|---|---|---|
| 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine | Antitumor | TBD | Various cancer cell lines |
| 6-substituted imidazo[1,2-a]pyridine | Inhibitor of RGGT | <150 | Rab geranylgeranyl transferase (RGGT) |
| Amidino-substituted imidazo[4,5-b]pyridine | Antiproliferative | TBD | dsDNA intercalation |
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazopyridine derivatives. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The cytotoxic effects are often measured using assays that determine cell viability after exposure to different concentrations of the compound.
In one study, several imidazopyridine analogs were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that modifications at the C6 position of the imidazo ring could enhance activity against specific targets like RGGT, which plays a crucial role in cancer cell signaling pathways .
Antiviral and Antibacterial Properties
The antiviral properties of imidazopyridines have also been documented. Compounds in this class have exhibited activity against various viral infections by inhibiting viral replication or interfering with viral entry into host cells. Similarly, antibacterial properties have been noted, with some derivatives showing effectiveness against resistant bacterial strains .
Q & A
Q. Table 1. Synthetic Optimization for 3-(Propan-2-yl)imidazo[1,5-a]pyridin-7-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
